molecular formula C7H15NO4S B2475842 3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione CAS No. 453577-53-2

3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione

Cat. No.: B2475842
CAS No.: 453577-53-2
M. Wt: 209.26
InChI Key: MCKNDMCUGIAFNF-UHFFFAOYSA-N
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Description

The compound “3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione” is a complex organic molecule. It contains a total of 38 atoms; 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Hydrolysis and Synthesis Applications

  • Hydrolysis Reactions : Alkylcarbamates of 3-hydroxy-thiolane 1,1-dioxide undergo hydrolysis in the presence of bases, leading to the formation of alkyl(1,1-dioxo-3-thiolanyl) amines and related sulfones (Parkhomenko et al., 1980).
  • Polyesteramide Synthesis : Morpholine-2,5-dione derivatives, which are structurally related to 3-hydroxythiolane, can be used in the synthesis of biodegradable polyesteramides with pendant functional groups, demonstrating its utility in polymer chemistry (Veld et al., 1992).

Chemical Transformation and Synthesis

  • Benzocyclobutene Synthesis : Derivatives like 4-methoxy-benzocyclobutene-1,2-dione, which bear resemblance to the chemical structure of interest, can be synthesized through specific pathways involving methoxyphthalic anhydrides (Abou-Teim et al., 1980).
  • Catalyzed Reactions for Chromene Derivatives : L-proline catalysis is used for synthesizing various substituted 4H-chromene derivatives, indicating the potential role of related compounds in catalytic synthesis (Li et al., 2012).

Advanced Material Applications

  • Ligand Synthesis : Compounds like 3-amino-2-naphthaldehyde, which share functional groups with the chemical , are crucial for creating advanced ligands in materials science (Taffarel et al., 1994).
  • Synthesis of Functionalized Thiophenylchromanes : Derivatives like (thiophen-2-ylmethyl)amino)ethylidene)chromane-2,4-dione are synthesized for their potential in various applications, including material sciences (Vaseghi et al., 2021).

Properties

IUPAC Name

4-(2-methoxyethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-12-3-2-8-6-4-13(10,11)5-7(6)9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKNDMCUGIAFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CS(=O)(=O)CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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